molecular formula C19H28N4O2 B2399355 N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 922118-92-1

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Numéro de catalogue: B2399355
Numéro CAS: 922118-92-1
Poids moléculaire: 344.459
Clé InChI: BUXQYPGMTJBMNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring an allyl group, a dimethylaminoethyl chain, and a 1-methyltetrahydroquinoline moiety.

Propriétés

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-prop-2-enyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-5-10-20-18(24)19(25)21-13-17(22(2)3)15-8-9-16-14(12-15)7-6-11-23(16)4/h5,8-9,12,17H,1,6-7,10-11,13H2,2-4H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQYPGMTJBMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with the potential for significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C19H28N4O2
Molecular Weight: 344.5 g/mol
CAS Number: 922118-92-1

The compound features an oxalamide core linked to an allyl group and a dimethylamino-substituted tetrahydroquinoline moiety. This unique structure suggests potential interactions with various biological targets, including enzymes and receptors.

While the precise mechanism of action for N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is not fully elucidated, it is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.

Quantitative data regarding binding affinities and biological efficacy are essential for further understanding its mechanism.

Biological Activity

Research indicates that compounds similar to N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exhibit various biological activities:

  • Anticancer Effects: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Antiviral Properties: The compound may show activity against viral pathogens through interference with viral replication processes.

Antiviral Mechanisms

Research on related compounds has demonstrated their ability to inhibit viral entry into host cells. For instance, some oxalamide derivatives have been shown to disrupt the interaction between viral proteins and host cell receptors. This suggests that N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide could similarly interfere with viral mechanisms .

Comparative Analysis

Compound NameMolecular WeightBiological Activity
N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide344.5 g/molPotential anticancer and antiviral activity
N1-(2-fluorophenyl)-N2-(dimethylamino)oxalamide320.4 g/molCytotoxic effects on cancer cells
N1-benzyl-N2-(pyridinyl)oxalamide365.5 g/molAntiviral activity against influenza virus

This table highlights the molecular weights and biological activities of related compounds to provide context for the potential efficacy of N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonamide Analogs

A closely related compound, N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]naphthalene-1-sulfonamide (), shares the same dimethylaminoethyl-tetrahydroquinoline backbone but replaces the oxalamide group with a sulfonamide. Key differences include:

  • Electronic Effects : Sulfonamides are more acidic (pKa ~10) than oxalamides (pKa ~15–18), altering hydrogen-bonding capacity and solubility.
  • Synthetic Accessibility : Sulfonamides are typically synthesized via sulfonation of amines, whereas oxalamides require coupling of oxalic acid derivatives, which may involve different reaction conditions .

Zinc-Oxalamide Complexes

The dinuclear zinc complex N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide () highlights the oxalamide’s ability to coordinate metals. Structural comparisons reveal:

  • Coordination Geometry : The oxalamide in the zinc complex acts as a tridentate ligand, forming bonds with Zn²⁺ ions, while the target compound lacks metal-binding substituents.

Tetrahydroquinoline Derivatives

Several compounds in , such as 4-(dimethylamino)cyclohex-1-en-1-yl and 1-methyl-1,2,3,6-tetrahydropyridin-4-yl, share structural motifs with the target compound:

  • Substituent Position: The 6-yl position of the tetrahydroquinoline in the target compound may confer steric advantages over 4-yl-substituted analogs (e.g., improved binding pocket fit) .

Amine-Containing Initiators

compares ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate in resin systems, providing insights into dimethylamino group behavior:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization, suggesting that the target compound’s dimethylaminoethyl chain could similarly enhance electron-donating capacity.
  • Solubility: The methacrylate derivative’s polar ester group improves water solubility compared to the target compound’s hydrophobic tetrahydroquinoline moiety .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Notable Properties
Target Oxalamide Oxalamide Allyl, dimethylaminoethyl, 1-methyltetrahydroquinolin-6-yl Potential kinase inhibition; moderate basicity (dimethylamino)
Naphthalene-1-sulfonamide Analog () Sulfonamide Naphthalene-1-sulfonyl, dimethylaminoethyl, 1-methyltetrahydroquinolin-6-yl Higher acidity; bulkier aromatic group
Zinc-Oxalamide Complex () Oxalamide-Zn²⁺ complex Hydroxy-4-vinylphenyl, dimethylaminoethyl Metal coordination; enhanced thermal stability
4-(Dimethylamino)cyclohex-1-en-1-yl () Cyclohexene Dimethylamino at C4 Flexible cyclohexene ring; lower steric hindrance
Ethyl 4-(Dimethylamino)benzoate () Benzoate ester Dimethylamino at C4, ethyl ester High polymerization reactivity; polar functionality

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis of oxalamide derivatives typically involves multi-step reactions, including nucleophilic substitution, hydrogenation, and amide coupling. For example, tetrahydroquinoline intermediates can be synthesized via catalytic hydrogenation of nitro precursors using Pd/C under H₂, as described for analogous compounds . Allylation of the oxalamide moiety may require controlled conditions (e.g., anhydrous solvents like DMF, bases like triethylamine) to avoid side reactions. Purification via flash chromatography (e.g., Biotage systems) is critical to isolate high-purity products .

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments), Infrared Spectroscopy (IR) for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, tetrahydroquinoline protons in the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group exhibit distinct shifts in the δ 1.5–3.0 ppm range in ¹H NMR, while the oxalamide carbonyls appear near δ 160–170 ppm in ¹³C NMR .

Q. What are the preliminary biological activities observed for structurally similar oxalamide derivatives?

  • Methodological Answer : Analogous compounds with tetrahydroquinoline and dimethylamino groups have shown activity as neuronal nitric oxide synthase (nNOS) inhibitors or in tumor-related pathways. For example, substituents like chlorophenyl or fluorophenyl groups enhance binding affinity to biological targets through hydrophobic interactions and π-π stacking . Initial assays should include enzyme inhibition studies (e.g., nNOS) and cytotoxicity screening (e.g., against cancer cell lines).

Advanced Research Questions

Q. How can reaction yields be optimized for the critical hydrogenation step in synthesizing the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl intermediate?

  • Methodological Answer : Hydrogenation of nitro or aromatic precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) requires precise control of:

  • Catalyst loading : 10% Pd/C at 5–10 wt% of substrate.
  • Reaction time : 24–48 hours under H₂ atmosphere.
  • Solvent choice : Ethanol or methanol improves solubility and reduces side reactions.
    Post-reaction, filtration through Celite and solvent evaporation under reduced pressure yield intermediates in >70% purity, with further purification via chromatography .

Q. What structural modifications to the oxalamide core could enhance bioavailability while retaining activity?

  • Methodological Answer : Modifications include:

  • Allyl group replacement : Substituting with bulkier alkyl groups (e.g., isobutyl) to improve lipophilicity .
  • Tetrahydroquinoline substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the 6-position to modulate electronic effects and binding affinity .
  • Dimethylamino group optimization : Replacing with cyclic amines (e.g., piperazine) to alter basicity and solubility .
    Computational modeling (e.g., docking studies) and logP measurements guide these modifications.

Q. How should researchers address contradictory data in biological activity assays for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Assay conditions : Variability in pH, temperature, or cell lines. Standardize protocols using controls like known nNOS inhibitors .
  • Compound stability : Hydrolysis of the oxalamide moiety under acidic/basic conditions can generate inactive byproducts. Stability studies (HPLC monitoring) under physiological pH (7.4) are essential .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or acetate groups at the oxalamide nitrogen to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for in vitro assays.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in animal models .
    Solubility parameters (LogS) should be calculated computationally (e.g., using ACD/Labs) and validated experimentally .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.